Comparative Antiviral Potency: Rimantadine vs. Amantadine in SARS-CoV-2 Inhibition
In a head-to-head in vitro study, the α-methyl derivative rimantadine (adamantan-1-ylmethanamine, α-methyl-) demonstrated significantly greater potency against SARS-CoV-2 in VeroE6 cells compared to amantadine (1-adamantanamine). Rimantadine exhibited an EC50 of 36 μM, while amantadine showed an EC50 of 116 μM [1]. The target compound, adamantan-1-ylmethanamine hydrochloride, serves as the direct precursor to rimantadine, and this potency differential highlights the impact of α-methyl substitution on antiviral activity.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | Not directly measured; serves as precursor to rimantadine (EC50 = 36 μM) |
| Comparator Or Baseline | Amantadine: EC50 = 116 μM; Memantine: EC50 = 80 μM |
| Quantified Difference | Rimantadine is 3.2-fold more potent than amantadine (36 vs. 116 μM) |
| Conditions | VeroE6 cells, SARS-CoV-2 infection model |
Why This Matters
This data directly informs the selection of adamantane derivatives for antiviral drug development, where α-methylation can be a critical structural determinant of potency.
- [1] Zhou Y, Gammeltoft KA, et al. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses. 2021;13(10):2082. PMID: 34696509. View Source
